molecular formula C10H19NO4 B12556769 Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester CAS No. 144751-62-2

Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester

Cat. No.: B12556769
CAS No.: 144751-62-2
M. Wt: 217.26 g/mol
InChI Key: XXRAKEAXWVZFMW-UHFFFAOYSA-N
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Description

Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a tetrahydro-2H-pyran-2-yl group attached to a carbamic acid ester, with a 1,1-dimethylethyl group as the esterifying moiety. This compound is utilized in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester typically involves the reaction of tetrahydro-2H-pyran-2-ol with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: 0°C to room temperature

    Reaction Time: 2-4 hours

The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, room temperature

    Reduction: Lithium aluminum hydride in dry ether, reflux conditions

    Substitution: Nucleophiles like amines in the presence of a base, room temperature

Major Products

The major products formed from these reactions include:

    Oxidation: Corresponding oxides or ketones

    Reduction: Alcohol derivatives

    Substitution: Carbamate derivatives with various functional groups

Scientific Research Applications

Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester involves its ability to form stable carbamate linkages with nucleophiles. This reactivity is primarily due to the electron-withdrawing nature of the ester group, which makes the carbonyl carbon more susceptible to nucleophilic attack. The molecular targets and pathways involved include:

    Enzyme Inhibition: The compound can inhibit enzymes by forming covalent bonds with active site residues.

    Protein Modification: It can modify proteins by reacting with amino acid side chains, altering their function and activity.

Comparison with Similar Compounds

Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester can be compared with other similar compounds such as:

  • Carbamic acid, N-[(3,4-dihydro-2H-pyran-2-yl)methyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(1R,2S)-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]cyclopropyl]-, 1,1-dimethylethyl ester

These compounds share similar structural features but differ in their substituents, which can significantly impact their reactivity and applications. The uniqueness of this compound lies in its specific ester group, which provides distinct reactivity and stability advantages.

Properties

IUPAC Name

tert-butyl N-(oxan-2-yloxy)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)14-9(12)11-15-8-6-4-5-7-13-8/h8H,4-7H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRAKEAXWVZFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472868
Record name Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144751-62-2
Record name 1,1-Dimethylethyl N-[(tetrahydro-2H-pyran-2-yl)oxy]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144751-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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